1-(4-Amino-2-{4-[4-(4-fluorophenyl)piperazin-1-yl]-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl}-6-methylpyrimidin-5-yl)ethanone
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Overview
Description
1-(4-Amino-2-{4-[4-(4-fluorophenyl)piperazin-1-yl]-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl}-6-methylpyrimidin-5-yl)ethanone is a complex organic compound with a unique structure that includes multiple aromatic rings, a piperazine moiety, and a thienopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-2-{4-[4-(4-fluorophenyl)piperazin-1-yl]-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl}-6-methylpyrimidin-5-yl)ethanone typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the piperazine and fluorophenyl groups. The final step involves the addition of the ethanone moiety. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures efficient production with minimal waste. Quality control measures, such as chromatography and spectroscopy, are employed to verify the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-2-{4-[4-(4-fluorophenyl)piperazin-1-yl]-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl}-6-methylpyrimidin-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogens, alkyl groups, or other functional groups.
Scientific Research Applications
1-(4-Amino-2-{4-[4-(4-fluorophenyl)piperazin-1-yl]-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl}-6-methylpyrimidin-5-yl)ethanone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective activities.
Industry: It is used in the development of new materials, such as polymers and coatings, and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Amino-2-{4-[4-(4-fluorophenyl)piperazin-1-yl]-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl}-6-methylpyrimidin-5-yl)ethanone involves its interaction with specific molecular targets, such as enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Amino-2-{4-[4-(4-chlorophenyl)piperazin-1-yl]-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl}-6-methylpyrimidin-5-yl)ethanone
- 1-(4-Amino-2-{4-[4-(4-bromophenyl)piperazin-1-yl]-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl}-6-methylpyrimidin-5-yl)ethanone
- 1-(4-Amino-2-{4-[4-(4-methylphenyl)piperazin-1-yl]-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl}-6-methylpyrimidin-5-yl)ethanone
Uniqueness
The uniqueness of 1-(4-Amino-2-{4-[4-(4-fluorophenyl)piperazin-1-yl]-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl}-6-methylpyrimidin-5-yl)ethanone lies in the presence of the fluorophenyl group, which can enhance its biological activity and selectivity
Properties
Molecular Formula |
C30H28FN7OS |
---|---|
Molecular Weight |
553.7 g/mol |
IUPAC Name |
1-[4-amino-2-[4-[4-(4-fluorophenyl)piperazin-1-yl]-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl]-6-methylpyrimidin-5-yl]ethanone |
InChI |
InChI=1S/C30H28FN7OS/c1-17-23-29(38-15-13-37(14-16-38)22-11-9-21(31)10-12-22)35-27(20-7-5-4-6-8-20)36-30(23)40-25(17)28-33-18(2)24(19(3)39)26(32)34-28/h4-12H,13-16H2,1-3H3,(H2,32,33,34) |
InChI Key |
GPJBJMGPEJUEMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC(=NC(=C12)N3CCN(CC3)C4=CC=C(C=C4)F)C5=CC=CC=C5)C6=NC(=C(C(=N6)N)C(=O)C)C |
Origin of Product |
United States |
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